

Application Notes & Protocols: Cell Culture Protocols for Piceatannol Treatment

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Introduction

Piceatannol (3,3',4,5'-tetrahydroxystilbene) is a naturally occurring polyphenolic stilbenoid and a structural analog of resveratrol.[1][2] Found in various plants, including grapes, passion fruit, and blueberries, it has garnered significant attention for its diverse biological activities.[3][4] Research has demonstrated its potential as an anti-inflammatory, anti-cancer, and antioxidant agent.[3][5] **Piceatannol** has been shown to induce apoptosis, suppress cell proliferation, and modulate key signaling pathways in various cancer cell lines, making it a promising candidate for further investigation in drug development.[6][7] This document provides a comprehensive overview of cell culture protocols for treating various cell lines with **Piceatannol**, summarizing effective concentrations and detailing methodologies for assessing its biological effects.

Data Presentation: Piceatannol Treatment Parameters in Various Cell Lines

The following table summarizes the effective concentrations and treatment durations of **Piceatannol** across different cell lines as reported in the literature. This data serves as a guide for designing new experiments.



Cell Line	Cell Type	Piceatannol Conc. (µM)	Treatment Duration (h)	Key Findings & Observed Effects
HL-60	Human Leukemia	14 (IC90)	12 - 96	Induction of caspase-dependent apoptosis; PARP1 cleavage; increased sub-G1 cell population.[2][8]
PANC-1	Human Pancreatic Cancer	60 (IC50)	48	Decreased cell viability; induction of apoptosis; increased ROS production; inhibited migration and invasion.[7]
MIA PaCa-2	Human Pancreatic Cancer	90 (IC50)	48	Decreased cell viability and induction of apoptosis.[7]
RAW264.7	Mouse Macrophage	3 - 30	24	Potent suppression of LPS-induced inflammatory markers (iNOS, TNF-α, IL-6).[10] [11]



HUVECs	Human Endothelial Cells	Up to 30	48	No effect on viability up to 30 μM, but significantly suppressed VEGF-induced proliferation.[12]
PC-12	Rat Pheochromocyto ma	5 - 20	24 (pretreatment)	No cytotoxicity up to 20 μM; protected against H ₂ O ₂ -induced oxidative stress. [13]
RA-FLSs	Rheumatoid Arthritis Fibroblast-like Synoviocytes	Not specified	Not specified	Suppressed inflammatory response and decreased cell viability by blocking NF-кB and MAPK pathways.[3]
OV2008	Ovarian Cancer	10	24	Enhanced cisplatin-induced apoptosis and caspase-3 activation.[14]
hPLF	Human Periodontal Ligament Fibroblasts	1 - 10	1	Maintained cell viability in the presence of H ₂ O ₂ -induced oxidative stress. [15][16]

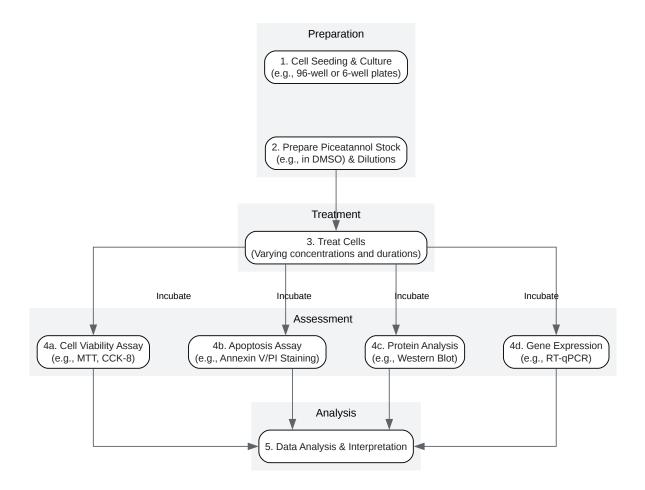
Experimental Workflow & Protocols



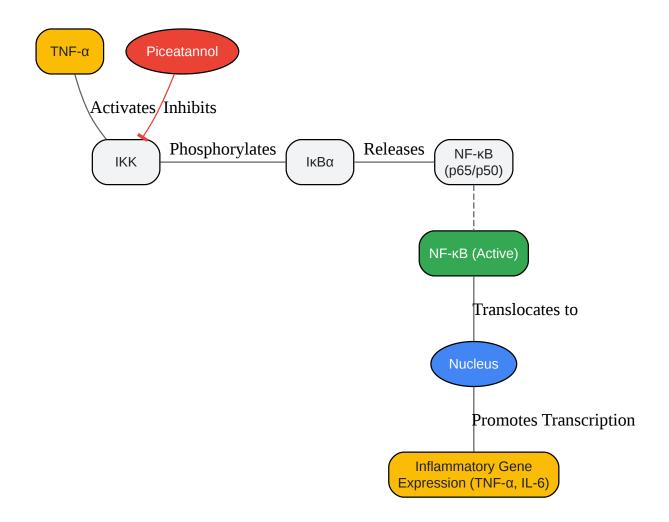
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A typical workflow for investigating the effects of **Piceatannol** on cultured cells involves initial viability screening followed by more specific functional and mechanistic assays.

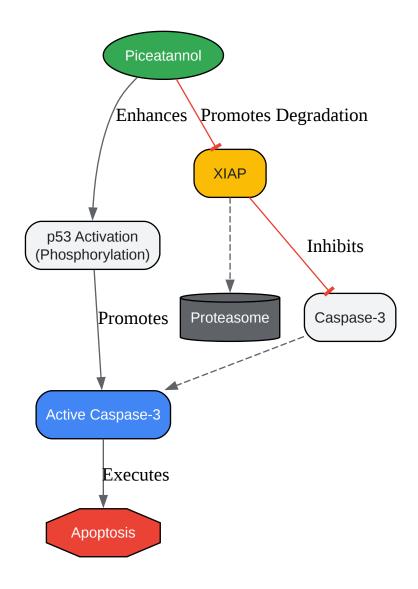












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